Benzofuran-4-yl trifluoromethanesulfonate

Descripción general

Descripción

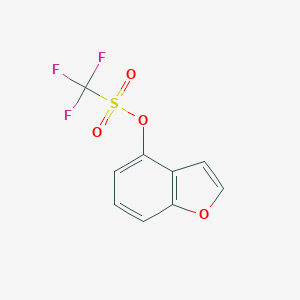

Benzofuran-4-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C9H5F3O4S and a molecular weight of 266.19 g/mol It is known for its unique structure, which includes a benzofuran ring substituted with a trifluoromethanesulfonate group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzofuran-4-yl trifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of benzofuran with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Palladium-Catalyzed Cross-Coupling Reactions

Aryl triflates are widely used in cross-coupling reactions due to their electrophilic reactivity. For example, benzofuran triflates may undergo:

-

Suzuki–Miyaura Coupling : Aryl triflates react with boronic acids under palladium catalysis. In a related study, substituted benzofurans were synthesized via Pd/Cu-catalyzed couplings, achieving yields of 84–91% .

-

Buchwald–Hartwig Amination : Triflates serve as substrates for C–N bond formation. A rhodium-catalyzed system using NaOPiv·H₂O achieved benzofuran derivatives via C–H activation .

Table 1: Representative Palladium-Catalyzed Reactions

| Reaction Type | Conditions | Yield (%) | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 84–91 | |

| C–H Activation/Annulation | Cp*RhCl₂, NaOPiv·H₂O, DCM | 30–80 |

Electrophilic Cyclization and Annulation

Benzofuran triflates participate in cyclization reactions. For instance:

-

Interrupted Pummerer Reaction : Alkynyl sulfoxides and phenols form benzofurans via electrophilic activation with trifluoroacetic anhydride, followed by sigmatropic rearrangement .

-

Electrochemical Cyclization : 2-Alkynylphenols and diselenides form benzofuran derivatives under electrochemical conditions (Pt electrodes, CH₃CN) .

Table 2: Cyclization Strategies

| Method | Key Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Pummerer Reaction | Tf₂O, phenol, alkynyl sulfoxide | 50–80 | |

| Electrochemical Synthesis | Pt electrodes, diselenides, CH₃CN | High |

Nucleophilic Substitution

Triflates are excellent leaving groups for nucleophilic displacement. For example:

-

SN₂ Displacement : Benzofuran triflates react with amines or alkoxides. A nickel-catalyzed system using 1,10-phenanthroline and Zn powder achieved substituted benzofurans (23–89% yields) .

Miscellaneous Transformations

-

Wittig Reaction : Phosphine-catalyzed Wittig reactions of nitrostyrenes yield benzofurans via phospha–Michael addition .

-

Oxidative Coupling : Ruthenium-catalyzed C–H alkenylation of m-hydroxybenzoic acids with alkynes forms benzofurans in γ-valerolactone .

Key Limitations and Opportunities

-

Gaps in Direct Data : No explicit studies on benzofuran-4-yl trifluoromethanesulfonate were identified; inferences rely on analogous systems.

-

Catalyst Optimization : Palladium/copper and rhodium systems show promise but require tuning for triflate-specific reactivity.

-

Diverse Functionalization : Triflates enable access to polysubstituted benzofurans, critical for drug discovery .

Aplicaciones Científicas De Investigación

Benzofuran-4-yl trifluoromethanesulfonate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of benzofuran-4-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonate group is highly reactive and can facilitate the formation of covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .

Comparación Con Compuestos Similares

Benzofuran: The parent compound, benzofuran, shares the benzofuran ring structure but lacks the trifluoromethanesulfonate group.

Benzothiophene: Similar to benzofuran but contains a sulfur atom in place of the oxygen atom in the furan ring.

Psoralen: A naturally occurring benzofuran derivative with known biological activities.

Uniqueness: Benzofuran-4-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications and distinguishes it from other benzofuran derivatives .

Actividad Biológica

Benzofuran-4-yl trifluoromethanesulfonate is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Benzofuran Derivatives

Benzofuran derivatives are recognized for their wide range of biological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. The structural features of benzofuran significantly influence these activities, making it a crucial scaffold in medicinal chemistry .

Biological Activities

Antimicrobial Activity

Benzofuran derivatives exhibit potent antimicrobial properties. For instance, compounds synthesized with substitutions at the C-2 position have demonstrated significant antibacterial activity against various strains, with minimum inhibitory concentrations (MIC) ranging from 0.78 to 6.25 μg/mL . A notable example is the 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran, which showed an MIC of 3.12 μg/mL against M. tuberculosis H37Rv .

Anticancer Properties

Recent studies have highlighted the potential of benzofuran derivatives as anticancer agents. For instance, certain compounds have shown selective cytotoxicity toward leukemia cell lines with IC50 values as low as 0.1 μM without affecting normal cells . The introduction of specific substituents has been linked to enhanced antiproliferative activity; for example, a methyl group at the C-3 position significantly increased activity compared to unsubstituted compounds .

Anti-inflammatory and Analgesic Effects

Benzofuran derivatives also possess anti-inflammatory properties. Research indicates that modifications at specific positions on the benzofuran ring can enhance these effects, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies of benzofuran derivatives reveal that specific substitutions can dramatically influence biological activity:

| Substitution Position | Effect on Activity | Example Compound |

|---|---|---|

| C-2 | Increased antibacterial activity | 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran |

| C-3 | Enhanced antiproliferative effects | Compounds with methyl groups at C-3 |

| C-6 | Critical for antimicrobial efficacy | Hydroxyl group presence required for activity |

Case Studies

-

Antimycobacterial Activity

A study synthesized a series of benzofuran derivatives and evaluated their antimycobacterial activity against M. tuberculosis. Among them, several compounds exhibited profound activity with low toxicity towards mammalian cells. The compound 6-benzofurylpurine was particularly noted for its high potency (IC90 < 0.60 μM) . -

Anticancer Efficacy

In a comparative study of various benzofuran derivatives against leukemia cell lines, compound 32a emerged as the most active with significant inhibition rates observed through molecular docking simulations that revealed interactions with tubulin . -

Toxicological Studies

Toxicological assessments have shown that certain benzofuran derivatives can induce hyperplasia in lung tissues upon prolonged exposure in animal models, indicating potential safety concerns that need to be addressed in future therapeutic applications .

Propiedades

IUPAC Name |

1-benzofuran-4-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O4S/c10-9(11,12)17(13,14)16-8-3-1-2-7-6(8)4-5-15-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBSNCFZQSJKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C(=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618678 | |

| Record name | 1-Benzofuran-4-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177734-79-1 | |

| Record name | 1-Benzofuran-4-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.